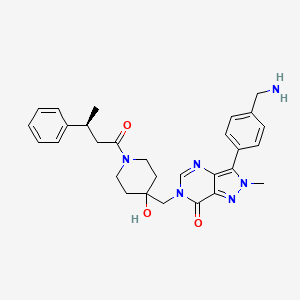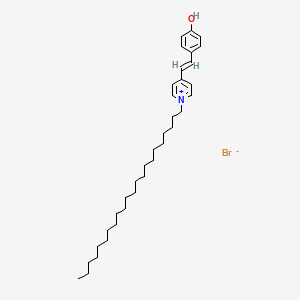
1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18:0 PG-d70, 1,2-distearoyl-d70-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), powder is a deuterated phosphoglycerol compound. This compound is characterized by the replacement of 70 protons in the distearoyl chains with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18:0 PG-d70 involves the deuteration of 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol). The process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 18:0 PG-d70 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
18:0 PG-d70 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipids, while reduction can produce reduced phospholipids .
科学研究应用
18:0 PG-d70 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound is used in membrane studies to understand the role of deuterated lipids in biological membranes.
Medicine: It is used in drug delivery research to develop lipid-based delivery systems.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
作用机制
The mechanism of action of 18:0 PG-d70 involves its interaction with biological membranes. The deuterated phosphoglycerol integrates into lipid bilayers, affecting membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
相似化合物的比较
Similar Compounds
1,2-distearoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A non-deuterated version of the compound.
1,2-dimyristoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A similar compound with shorter fatty acid chains.
1,2-dipalmitoyl-sn-glycero-3-phospho-(1-rac-glycerol) (sodium salt): A similar compound with palmitic acid chains.
Uniqueness
18:0 PG-d70 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy .
属性
分子式 |
C42H82NaO10P |
|---|---|
分子量 |
871.5 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1/t39?,40-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2; |
InChI 键 |
YNQYZBDRJZVSJE-QNYDIFITSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)


![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)





![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)

